molecular formula C15H19NO6 B8059998 2-(Acetylamino)-3-(3,4,5-trimethoxyphenyl)propenoic acid methyl ester

2-(Acetylamino)-3-(3,4,5-trimethoxyphenyl)propenoic acid methyl ester

Cat. No.: B8059998
M. Wt: 309.31 g/mol
InChI Key: JOVIIHNCLLVGAG-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetylamino)-3-(3,4,5-trimethoxyphenyl)propenoic acid methyl ester is an organic compound with a complex structure that includes an acetylamino group, a trimethoxyphenyl group, and a propenoic acid methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetylamino)-3-(3,4,5-trimethoxyphenyl)propenoic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of an amino group followed by the introduction of the trimethoxyphenyl group through a series of substitution reactions. The final step usually involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Acetylamino)-3-(3,4,5-trimethoxyphenyl)propenoic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, particularly at the trimethoxyphenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Acetylamino)-3-(3,4,5-trimethoxyphenyl)propenoic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Acetylamino)-3-(3,4,5-trimethoxyphenyl)propenoic acid methyl ester involves its interaction with specific molecular targets and pathways. The acetylamino group and the trimethoxyphenyl group play crucial roles in its binding to target proteins or enzymes, potentially modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of propenoic acid methyl ester with different substituents on the phenyl ring, such as:

  • 2-(Acetylamino)-3-(3,4-dimethoxyphenyl)propenoic acid methyl ester
  • 2-(Acetylamino)-3-(3,5-dimethoxyphenyl)propenoic acid methyl ester
  • 2-(Acetylamino)-3-(3,4,5-trimethoxyphenyl)propenoic acid ethyl ester

Uniqueness

What sets 2-(Acetylamino)-3-(3,4,5-trimethoxyphenyl)propenoic acid methyl ester apart is the specific arrangement of the acetylamino and trimethoxyphenyl groups, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of significant interest in scientific research.

Properties

IUPAC Name

methyl (Z)-2-acetamido-3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-9(17)16-11(15(18)22-5)6-10-7-12(19-2)14(21-4)13(8-10)20-3/h6-8H,1-5H3,(H,16,17)/b11-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVIIHNCLLVGAG-WDZFZDKYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC(=C(C(=C1)OC)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC(=C(C(=C1)OC)OC)OC)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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